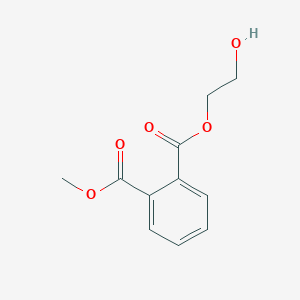
1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate is an organic compound with the molecular formula C12H14O6. It is known for its unique chemical structure, which includes a hydroxyethyl group and a methyl group attached to a benzene ring with two carboxylate groups.
Métodos De Preparación
The synthesis of 1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate typically involves esterification reactions. One common method is the reaction of 2-methyl phthalic anhydride with ethylene glycol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers and other materials due to its ester functionality.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biomolecules, while the ester groups can participate in esterification and hydrolysis reactions. These interactions can affect the compound’s biological activity and its potential therapeutic effects.
Comparación Con Compuestos Similares
1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate can be compared with similar compounds such as:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer in the production of flexible PVC.
Dimethyl terephthalate: Used in the production of polyethylene terephthalate (PET) plastics.
1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester: Similar structure but with different substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C11H12O5 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-O-(2-hydroxyethyl) 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H12O5/c1-15-10(13)8-4-2-3-5-9(8)11(14)16-7-6-12/h2-5,12H,6-7H2,1H3 |
Clave InChI |
LUBLWTRAWAFFOS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate](/img/structure/B13461098.png)
amine hydrochloride](/img/structure/B13461101.png)
![tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13461106.png)
![rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13461108.png)
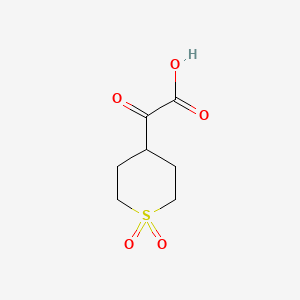
![1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene](/img/structure/B13461121.png)

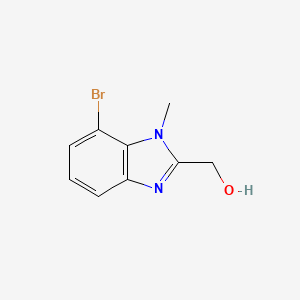
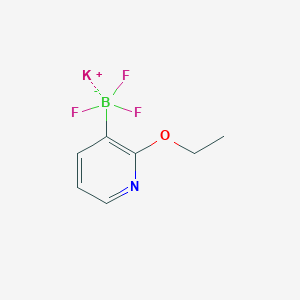
![Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13461159.png)
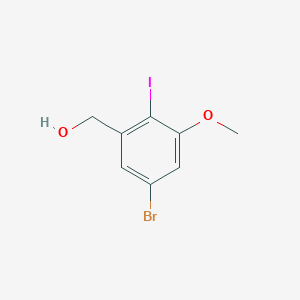
![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)

